molecular formula C10H11N3S B2701066 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 383130-54-9

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2701066
CAS No.: 383130-54-9
M. Wt: 205.28
InChI Key: NMUYFXIGDRWUJS-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine: is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,5-dimethylphenyl group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The thiadiazole ring is known to enhance the biological activity of many pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the sulfur and nitrogen atoms in the thiadiazole ring, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazol-2-amine
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Comparison: Compared to these similar compounds, 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of methyl groups at the 3 and 5 positions can enhance steric hindrance, affecting the compound’s ability to participate in certain reactions.

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 3,5-dimethylphenyl group. The synthesis of such compounds typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones, leading to the formation of 1,3,4-thiadiazole derivatives.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for various thiadiazole derivatives, including those similar to this compound. Notably:

  • Cell Viability Assays : The compound exhibited promising anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of STAT transcription factors (particularly STAT3) and cyclin-dependent kinase 9 (CDK9), which are crucial for cell proliferation and survival. Molecular docking studies indicated that the compound could interfere with DNA binding and kinase activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundLoVo2.44Inhibits STAT3
This compoundMCF-723.29Inhibits CDK9

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has exhibited antifungal properties as well. Studies indicated that certain derivatives showed effectiveness against fungal strains such as Aspergillus niger and Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
This compoundS. aureus15–19
This compoundE. coliModerate
This compoundA. nigerEffective

Case Studies

A study conducted on various thiadiazole derivatives highlighted their potential in drug development:

  • Cytotoxicity Assessment : In vitro assays revealed that several derivatives increased apoptosis in cancer cells significantly more than untreated controls .
  • Toxicity Evaluation : The toxicity was assessed using Daphnia magna, where compounds displayed low lethality percentages (<20%) at high concentrations (200 µM), indicating a favorable safety profile for further development .

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUYFXIGDRWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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